molecular formula C16H17BrN4O2 B256435 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Katalognummer B256435
Molekulargewicht: 377.24 g/mol
InChI-Schlüssel: KMJQBEPGEIHTMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme that is involved in the regulation of various physiological and biochemical processes in the body. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Wirkmechanismus

The mechanism of action of 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves the inhibition of the enzyme GSK-3β. This enzyme plays a crucial role in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. The inhibition of GSK-3β by 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile leads to the activation of various signaling pathways that are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile have been extensively studied. It has been found to be a potent inhibitor of GSK-3β, which leads to the activation of various signaling pathways that are involved in the regulation of cell survival and proliferation. The compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile in lab experiments is its potency as a GSK-3β inhibitor. This makes it an ideal compound for studying the role of GSK-3β in various physiological and biochemical processes. However, one of the main limitations of using this compound is its toxicity. It has been found to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Another direction is the investigation of the compound's potential use in the treatment of various diseases, including cancer and neurological disorders. Additionally, the compound's toxicity and safety profile need to be further studied to determine its potential use in clinical settings.

Synthesemethoden

The synthesis of 2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves a multi-step process that requires expertise in organic chemistry. The method involves the reaction of 4-bromophenol with chloromethyl methyl ether to form 4-bromomethylphenol. The intermediate product is then reacted with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)methylphenol. This intermediate product is then reacted with ethyl cyanoacetate to form 2-(4-bromophenoxy)methyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile. The final product is obtained through purification and isolation techniques.

Wissenschaftliche Forschungsanwendungen

2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential use in the treatment of various diseases. It has been found to be a potent inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in the regulation of various physiological and biochemical processes in the body. The inhibition of GSK-3β has been linked to the treatment of various diseases, including cancer, neurological disorders, and diabetes.

Eigenschaften

Produktname

2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Molekularformel

C16H17BrN4O2

Molekulargewicht

377.24 g/mol

IUPAC-Name

2-[(4-bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H17BrN4O2/c1-20-6-8-21(9-7-20)16-14(10-18)19-15(23-16)11-22-13-4-2-12(17)3-5-13/h2-5H,6-9,11H2,1H3

InChI-Schlüssel

KMJQBEPGEIHTMT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N

Kanonische SMILES

CN1CCN(CC1)C2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.